Allyl tiglate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

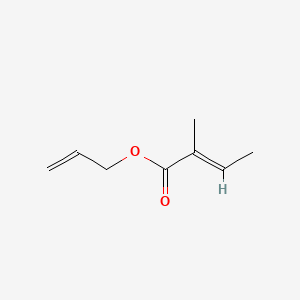

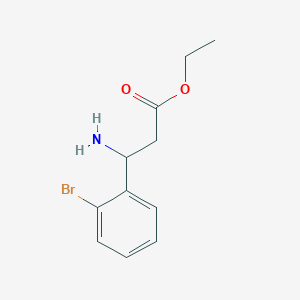

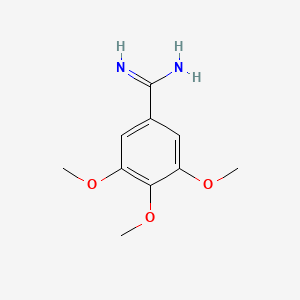

Allyl tiglate, also known as allyl 2-methylcrotonate, is a compound with the molecular formula C8H12O2 and a molecular weight of 140.18 . It is used in the preparation of a variety of fruit flavors .

Synthesis Analysis

The synthesis of this compound can be achieved through the direct azeotropic dehydration and esterification of tiglic acid and allyl alcohol . A research paper also mentioned the synthesis of tiglates and their Kováts retention indices and mass spectra .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code1S/C8H12O2/c1-4-6-10-8(9)7(3)5-2/h4-5H,1,6H2,2-3H3/b7-5+ . The compound has a linear formula of CH3CH=C(CH3)CO2CH2CH=CH2 . Physical And Chemical Properties Analysis

This compound is a colorless liquid with a density of 0.926 g/mL at 25°C (lit.) . It has a refractive index of n20/D 1.453 (lit.) . The compound is insoluble in water but soluble in most organic solvents.Applications De Recherche Scientifique

Synthesis and Catalysis

Allyl tiglate, a versatile allylic compound, plays a significant role in synthesis and catalysis. A notable application is in the synthesis of ruthenium bis-allyl complexes, where reactions with tiglic acid produce tiglates. These complexes are catalysts for hydrogenation of tiglic and 2-methyl-2-pentenoic acids, demonstrating their utility in organic synthesis (Vaquero et al., 2012). Additionally, this compound has been implicated in the epoxidation of allylic compounds, like in the case of Ti-MWW catalyzed epoxidation of allyl alcohol to glycidol, showcasing its role in the efficient and selective production of organic compounds (Wu & Tatsumi, 2003).

Photocatalysis and Material Science

In the realm of photocatalysis and material science, this compound's derivatives, specifically allyl radicals, are subjects of study in X-ray absorption and fragmentation processes. These studies contribute to a deeper understanding of the electronic structure of allyl radicals and their potential applications in materials science (Alagia et al., 2013).

Safety and Hazards

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Allyl tiglate can be achieved through the esterification of tiglic acid with allyl alcohol in the presence of a catalyst.", "Starting Materials": [ "Tiglic acid", "Allyl alcohol", "Catalyst (e.g. sulfuric acid)" ], "Reaction": [ "Add tiglic acid and allyl alcohol to a round-bottom flask", "Add a catalytic amount of sulfuric acid to the flask", "Heat the mixture under reflux for several hours", "Allow the mixture to cool and extract the product with a suitable solvent", "Purify the product by distillation or recrystallization" ] } | |

Numéro CAS |

7493-71-2 |

Formule moléculaire |

C8H12O2 |

Poids moléculaire |

140.18 g/mol |

Nom IUPAC |

prop-2-enyl (Z)-2-methylbut-2-enoate |

InChI |

InChI=1S/C8H12O2/c1-4-6-10-8(9)7(3)5-2/h4-5H,1,6H2,2-3H3/b7-5- |

Clé InChI |

ODOZNBUSHKFCSH-ALCCZGGFSA-N |

SMILES isomérique |

C/C=C(/C)\C(=O)OCC=C |

SMILES |

CC=C(C)C(=O)OCC=C |

SMILES canonique |

CC=C(C)C(=O)OCC=C |

Point d'ébullition |

153.00 °C. @ 760.00 mm Hg |

Densité |

0.939-0.943 |

Autres numéros CAS |

7493-71-2 |

Description physique |

Colourless to pale yellow liquid with mild green fruity/green berry odou |

Pictogrammes |

Flammable; Irritant |

Solubilité |

slightly |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[C][1,2,5]Oxadiazole-5-Boronic Acid](/img/structure/B1277327.png)